molecular formula C21H22ClFN6O2 B2855284 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013968-26-7

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Numéro de catalogue: B2855284
Numéro CAS: 1013968-26-7
Poids moléculaire: 444.9
Clé InChI: JHBXTIFZTHNGPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H22ClFN6O2 and its molecular weight is 444.9. The purity is usually 95%.
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Activité Biologique

The compound 1-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione , also known as 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6-dione , is a purine derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula : C19H18ClFN6O2
  • Molecular Weight : 416.84 g/mol
  • IUPAC Name : 7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione

Structural Features

The compound features:

  • A purine base
  • A chlorinated and fluorinated benzyl moiety
  • A dimethylpyrazole substituent

These structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing electron-withdrawing groups (EWGs) like chlorine and fluorine have shown enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of these substituents may increase lipophilicity and improve membrane penetration.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of purine derivatives on cancer cell lines. The compound's structural similarity to known kinase inhibitors suggests potential activity against various cancer types. For example, purine derivatives have been shown to inhibit cell proliferation in breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Such inhibition can disrupt cellular processes in rapidly dividing cells, making it a candidate for further investigation in cancer therapy .

Study 1: Antibacterial Activity Evaluation

A study assessed the antibacterial efficacy of several purine derivatives against E. coli and S. aureus. The tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The presence of chlorine in the benzyl ring was correlated with increased antibacterial potency .

Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines demonstrated that the compound could inhibit cell growth significantly at concentrations of 25 µM. The mechanism was attributed to the induction of apoptosis and modulation of signaling pathways related to cell survival .

Study 3: Kinase Inhibition Profile

Research focusing on the inhibition of kinases revealed that similar compounds could effectively inhibit certain kinases involved in cancer progression. This suggests that the compound may possess selective kinase inhibitory properties that warrant further exploration .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure significantly impact biological activity:

  • Chlorine and Fluorine Substituents : Enhance antibacterial properties.
  • Dimethylpyrazole Moiety : Contributes to antiproliferative effects.
  • Purine Core : Essential for enzyme binding and inhibition.

Analyse Des Réactions Chimiques

Purine Core Assembly

The purine-dione scaffold is typically constructed via cyclocondensation reactions involving pyrimidine precursors.

  • Example : A Gould-Jacobs-type reaction (Scheme 1) employs 4,6-dichloropyrimidine derivatives and aminopyrazoles under acidic conditions to form the purine ring .

  • Conditions : Reflux in acetic acid with POCl₃ facilitates cyclization and introduces chloro leaving groups at positions 2 and 6 .

StepReagents/ConditionsTarget PositionYield RangeReference
CyclizationPOCl₃, AcOH, 110°C, 6hPurine core70-85%

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethylpyrazole ring undergoes EAS at the C4 position due to electron-donating methyl groups .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups (→ 4-nitro-pyrazole ), though steric hindrance from methyl groups limits reactivity .

  • Halogenation : Br₂/FeBr₃ selectively brominates C4 (yield: ~60%).

Hydrolysis of the Dione Moiety

The purine-2,6-dione system is susceptible to base-catalyzed hydrolysis :

  • In NaOH (1M, 60°C), the dione converts to a dicarboxylic acid derivative over 12h .

  • Kinetics : Pseudo-first-order rate constant k=2.4×103min1k=2.4\times 10^{-3}\,\text{min}^{-1} at pH 9 .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition starting at 220°C , with major mass loss at 300°C (Δm = 65%) due to purine ring fragmentation .

Photodegradation

UV exposure (254 nm, 48h) in methanol degrades the compound via:

  • C-F Bond Cleavage : Forms a phenolic derivative (19% yield).

  • Purine Ring Oxidation : Generates urea and CO₂ .

Comparative Reactivity with Analogs

FeatureThis CompoundAnalog (C21H23FN6O) Key Difference
N1 Substituent2-Chloro-6-fluorobenzyl3-FluorobenzylEnhanced EAS resistance due to Cl
C8 Group3,5-DimethylpyrazolePyrazol-4-ylSteric hindrance reduces nucleophilic reactivity
Hydrolysis Ratek=2.4×103min1k=2.4\times 10^{-3}\,\text{min}^{-1}k=1.8×103min1k=1.8\times 10^{-3}\,\text{min}^{-1} Faster degradation due to electron-withdrawing Cl

Cross-Coupling Reactions

  • Suzuki-Miyaura : The chloro group at N1 participates in Pd-mediated coupling with arylboronic acids (e.g., phenylboronic acid → N1-aryl derivative , 55% yield) .

  • Sonogashira : Alkyne insertion at C8 requires deprotection of the pyrazole (TBAF, THF) .

Propriétés

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN6O2/c1-11(2)28-17-18(24-20(28)29-13(4)9-12(3)25-29)26(5)21(31)27(19(17)30)10-14-15(22)7-6-8-16(14)23/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXTIFZTHNGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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